
Apixaban Impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A metabolite of Apixaban
Aplicaciones Científicas De Investigación
Pruebas de Estrés y Perfil de Impurezas
Apixaban Impurity 6 se ha utilizado en pruebas de estrés y perfil de impurezas de Apixaban {svg_1}. Durante las pruebas de estrés, se encontró que Apixaban tenía un alto grado de degradabilidad cuando se sometía a condiciones ácidas y básicas {svg_2}. La impureza de degradación desconocida identificada resultó ser una impureza de degradación por hidrólisis independiente del pH de Apixaban {svg_3}.
Desarrollo de Métodos Analíticos
El compuesto ha sido fundamental en el desarrollo de métodos analíticos para Apixaban {svg_4} {svg_5}. Se desarrolló un único método de HPLC que es confiable y preciso para cuantificar las 10 impurezas relacionadas de Apixaban {svg_6}. Otro estudio discutió el desarrollo del método de sustancias relacionadas para una sustancia farmacéutica de Apixaban empleando un enfoque refinado y aprobado por la autoridad reguladora del concepto de calidad por diseño {svg_7}.
Comprensión de la Toxicidad de los Medicamentos
La impureza desconocida es una nueva impureza de degradación de Apixaban que nos ayuda a comprender su toxicidad {svg_8}. Esta información es beneficiosa para la comunidad científica ya que se relaciona con la comprensión del perfil de impurezas del producto farmacéutico {svg_9}.
Aplicaciones Anticoagulantes
Apixaban, el compuesto principal de this compound, es un potente inhibidor directo y selectivo del factor Xa {svg_10}. Se ha encontrado que es superior a otros inhibidores del factor Xa en la prevención del accidente cerebrovascular/embolia sistémica, y al mismo tiempo reduce el riesgo de sangrado en pacientes con fibrilación auricular {svg_11}.
Tratamiento de Trastornos Tromboembólicos
Apixaban es un inhibidor oral directo del factor Xa que bloquea tanto el factor Xa libre como unido al coágulo {svg_12}. Ha sido aprobado para uso clínico en el tratamiento de una serie de trastornos tromboembólicos, incluida la prevención de la trombosis venosa profunda recurrente y la embolia pulmonar, la reducción del riesgo de accidente cerebrovascular en la fibrilación auricular no valvular y la tromboprofilaxis después de la cirugía de reemplazo de cadera o rodilla {svg_13}.
Desarrollo de Fármacos Farmacéuticos
El mayor desafío en el desarrollo de fármacos farmacéuticos es comprender las técnicas basadas en la ciencia y el riesgo para desarrollar y mantener procedimientos analíticos apropiados para evaluar la calidad de las sustancias farmacéuticas y los productos farmacéuticos {svg_14}. La técnica mejorada proporciona una estrategia metódica para adquirir y mejorar la comprensión de un método analítico {svg_15}.
Mecanismo De Acción
- FXa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for fibrin clot formation .
- This prevents the conversion of prothrombin to thrombin, ultimately inhibiting platelet activation and fibrin clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSYYKSFUFOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074365-84-6 |
Source


|
| Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

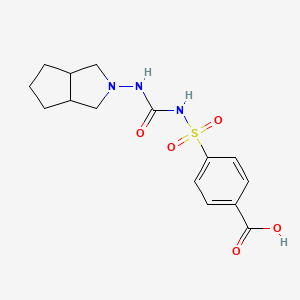


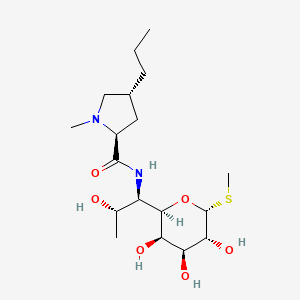
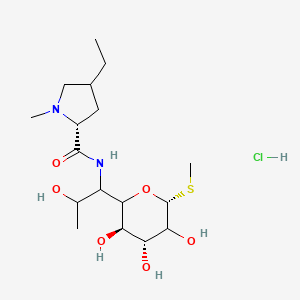
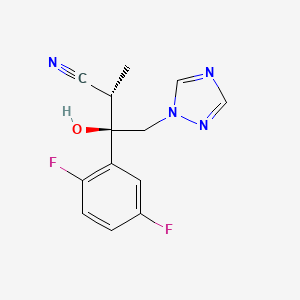
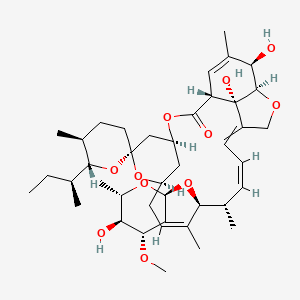

![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
